molecular formula C33H30FN3O5 B2796678 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide CAS No. 899922-64-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide

Cat. No.: B2796678
CAS No.: 899922-64-6
M. Wt: 567.617
InChI Key: LRIKAEYJMJYPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a synthetic compound . It has the molecular formula C12H17NO3 and a molecular weight of 223.2683 .


Molecular Structure Analysis

The IUPAC Standard InChI for “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .


Physical and Chemical Properties Analysis

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.8±25.9 °C . The compound has a molar refractivity of 62.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis Techniques : Studies on the synthesis of complex organic molecules, including quinazoline derivatives and their analogs, highlight advanced techniques in organic chemistry for creating compounds with potential pharmacological properties. The detailed procedures for synthesizing these molecules often involve multi-step reactions, aiming to introduce specific functional groups that could influence the biological activity of the compounds (Gromachevskaya et al., 2017).

  • Antimicrobial Agents : Some studies have explored the synthesis of new quinazolines as potential antimicrobial agents, indicating the relevance of structural modifications in enhancing the antibacterial and antifungal activities of these compounds. This points towards the application of such molecules in developing new treatments for infectious diseases (Desai et al., 2007).

  • Anticancer Properties : There's interest in the synthesis of benzothiazole and quinazoline derivatives for evaluating their biological and pharmacological activities, including anti-cancer properties. These studies are indicative of the ongoing research efforts to identify new therapeutic agents against cancer (Patel et al., 2009).

  • Peripheral Benzodiazepine Receptors : Research into the labeling and evaluation of quinoline-2-carboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors showcases the application of these compounds in neuroimaging and the study of neurological diseases (Matarrese et al., 2001).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36FN3O5/c1-41-29-16-13-22(19-30(29)42-2)17-18-35-31(38)24-14-11-23(12-15-24)20-37-32(39)26-8-4-6-10-28(26)36(33(37)40)21-25-7-3-5-9-27(25)34/h3,5,7,9,11-16,19,26,28H,4,6,8,10,17-18,20-21H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNJTTYNCZDQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CCCCC4N(C3=O)CC5=CC=CC=C5F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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